molecular formula C12H16F2OS B7996461 (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane CAS No. 1443311-21-4

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane

Cat. No.: B7996461
CAS No.: 1443311-21-4
M. Wt: 246.32 g/mol
InChI Key: NNKIMWDSPZOCFA-UHFFFAOYSA-N
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Description

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C12H16F2OS. This compound is characterized by the presence of two fluorine atoms, an iso-pentoxy group, and a methyl sulfide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane typically involves the reaction of 3,5-difluorophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methylthiol in the presence of a catalyst to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Thiol.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-methoxyphenyl methyl sulfide
  • 3,5-Difluoro-4-ethoxyphenyl methyl sulfide
  • 3,5-Difluoro-4-propoxyphenyl methyl sulfide

Uniqueness

(3,5-Difluoro-4-(isopentyloxy)phenyl)(methyl)sulfane is unique due to the presence of the iso-pentoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-difluoro-2-(3-methylbutoxy)-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c1-8(2)4-5-15-12-10(13)6-9(16-3)7-11(12)14/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKIMWDSPZOCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200218
Record name Benzene, 1,3-difluoro-2-(3-methylbutoxy)-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443311-21-4
Record name Benzene, 1,3-difluoro-2-(3-methylbutoxy)-5-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443311-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-difluoro-2-(3-methylbutoxy)-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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